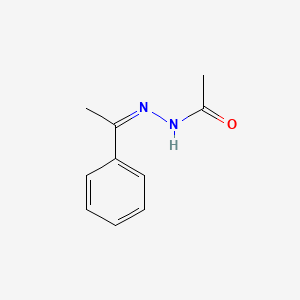![molecular formula C19H16N2O2 B5911348 4-hydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B5911348.png)
4-hydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide, also known as HNEB, is a synthetic compound that belongs to the class of benzohydrazide derivatives. It has been extensively studied in scientific research due to its potential in various applications, including medicinal chemistry, drug discovery, and material science.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-hydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-hydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide has been shown to affect various biochemical and physiological processes in cells and organisms. It has been found to induce oxidative stress, alter mitochondrial function, and modulate the expression of genes involved in cell cycle regulation and apoptosis. 4-hydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide has also been shown to affect glucose metabolism and insulin signaling, as well as modulate the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-hydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide in lab experiments is its relatively simple synthesis method and low cost. It is also a stable compound that can be easily stored and transported. However, one of the limitations of using 4-hydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide is its low solubility in water, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 4-hydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. Another area of interest is its potential as a material for electronic and optical applications. 4-hydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide has been found to exhibit interesting optical and electronic properties, and further research could lead to the development of new materials with unique properties.
Métodos De Síntesis
The synthesis of 4-hydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide involves the condensation reaction between 2-naphthyl aldehyde and 4-hydroxybenzohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-hydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide has been investigated for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and inflammation. It has been shown to exhibit cytotoxic activity against cancer cells, induce apoptosis, and inhibit angiogenesis. 4-hydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide has also been found to possess anti-diabetic properties by enhancing insulin sensitivity and reducing blood glucose levels. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
4-hydroxy-N-[(Z)-1-naphthalen-2-ylethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-13(16-7-6-14-4-2-3-5-17(14)12-16)20-21-19(23)15-8-10-18(22)11-9-15/h2-12,22H,1H3,(H,21,23)/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOZINILCYZYNC-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(C=C1)O)/C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N'-[(1z)-1-(naphthalen-2-yl)ethylidene]benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-chloro-5-[(hydroxyimino)methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B5911265.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911277.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911278.png)
![methyl 4-(2-{[(2-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5911290.png)


![1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone](/img/structure/B5911297.png)

![4-bromo-N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]benzohydrazide](/img/structure/B5911314.png)


![1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5911332.png)

